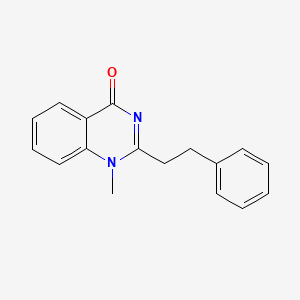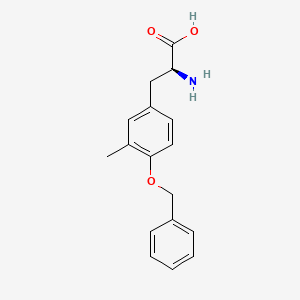
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure features a benzyl ether group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. Another approach involves the use of chiral auxiliaries to direct the stereochemistry during key steps of the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, such as the use of chiral catalysts in hydrogenation reactions. The choice of method depends on factors like cost, efficiency, and the desired purity of the final product.
Types of Reactions:
Oxidation: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidative conditions.
Reduction: The aromatic ring can undergo hydrogenation to yield a cyclohexyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are common.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base can facilitate amide formation.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amides or other substituted products.
科学的研究の応用
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with enzymes and receptors, which can provide insights into its biological activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and methyl groups on the aromatic ring can influence its binding affinity and specificity. The amino acid moiety allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
類似化合物との比較
- (S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Comparison:
Structural Differences: The presence of different substituents on the aromatic ring or variations in the amino acid side chain can significantly alter the compound’s properties.
Reactivity: The specific substituents can influence the compound’s reactivity in chemical reactions, such as oxidation or substitution.
Biological Activity: Variations in structure can lead to differences in binding affinity and specificity for biological targets, impacting the compound’s therapeutic potential.
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20)/t15-/m0/s1 |
InChIキー |
MPTRBGRTRXJAOD-HNNXBMFYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OCC2=CC=CC=C2 |
正規SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
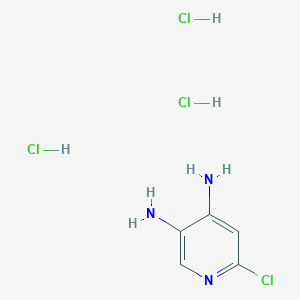
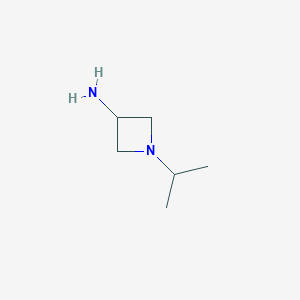
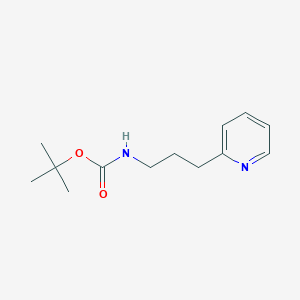
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
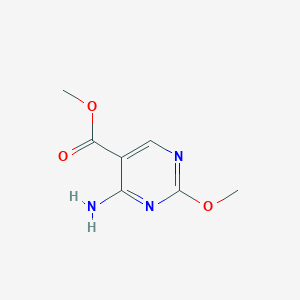
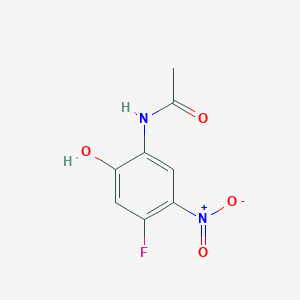
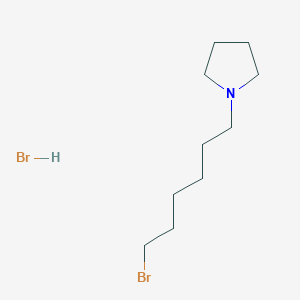
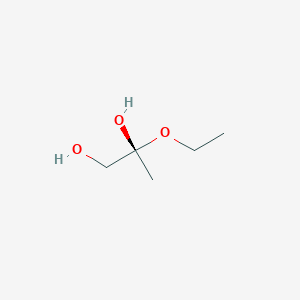
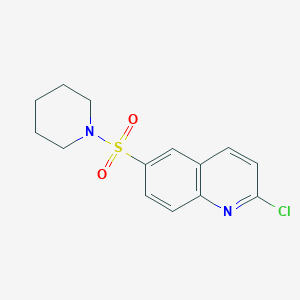
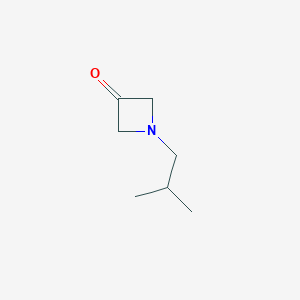
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
